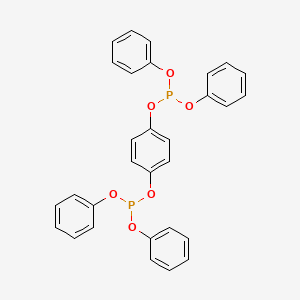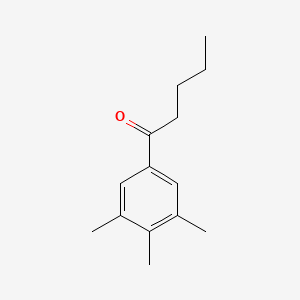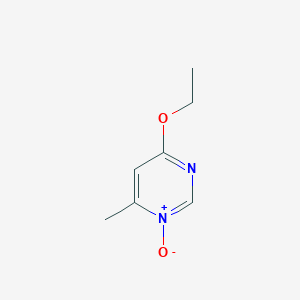
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, which is an aromatic, heterocyclic compound similar to pyridine. Pyrimidine derivatives are known for their wide occurrence in nature and their significant role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multicomponent reactions and condensation processes. For Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide, one common synthetic route includes the condensation of ethyl acetoacetate with amidines under catalytic conditions. This reaction typically requires a base such as ammonium acetate and can be facilitated by various catalysts like ZnCl2 .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the desired compounds in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in various biological processes, including enzyme inhibition and DNA interaction.
Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the bio-synthesis of PGI2. Additionally, it decreases pulmonary hypertension .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: An aromatic, heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 2
Uniqueness
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an ethoxy group at position 4 and a methyl group at position 6. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
58530-73-7 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-ethoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-4-6(2)9(10)5-8-7/h4-5H,3H2,1-2H3 |
Clave InChI |
RKROEUQWSQHEIC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=[N+](C(=C1)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)

![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

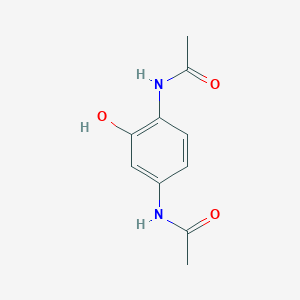
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)
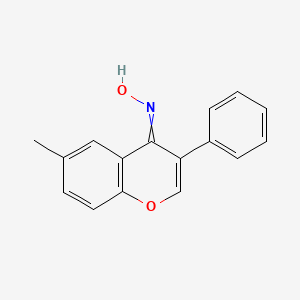

![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)


